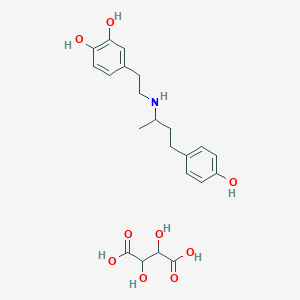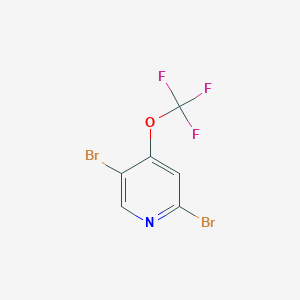![molecular formula C18H22N3NaO3S B14802001 sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1,2-dihydrobenzimidazol-3-ide](/img/structure/B14802001.png)
sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1,2-dihydrobenzimidazol-3-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound works by reducing the amount of acid produced in the stomach, providing relief from symptoms and promoting healing of the esophagus and stomach lining.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Rabeprazole Sodium is synthesized through a multi-step process. The key steps involve the oxidation of 2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylthio]-1H-benzimidazole to form the sulfoxide, which is then converted to its sodium salt form . The oxidation can be achieved using various oxidizing agents such as m-chloroperbenzoic acid, peroxoborate salts, or N-halosuccinimides .
Industrial Production Methods
In industrial settings, the synthesis of Rabeprazole Sodium involves the use of large-scale reactors and stringent quality control measures to ensure the purity and efficacy of the final product. The process typically includes the following steps:
Oxidation: The thioether precursor is oxidized to the sulfoxide using an oxidizing agent.
Neutralization: The resulting sulfoxide is neutralized with sodium hydroxide to form the sodium salt.
Purification: The crude product is purified through recrystallization or other purification techniques to obtain highly pure Rabeprazole Sodium.
Analyse Des Réactions Chimiques
Types of Reactions
Rabeprazole Sodium undergoes several types of chemical reactions, including:
Oxidation: Conversion of the thioether to sulfoxide.
Reduction: Potential reduction of the sulfoxide back to the thioether under specific conditions.
Substitution: Possible substitution reactions at the pyridine ring or benzimidazole moiety.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid, peroxoborate salts, N-halosuccinimides.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
Sulfoxide: The primary product formed during the oxidation of the thioether precursor.
Applications De Recherche Scientifique
Rabeprazole Sodium has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Medicine: Widely used in clinical settings to manage acid-related disorders and improve patient outcomes.
Industry: Employed in the pharmaceutical industry for the production of anti-ulcer medications.
Mécanisme D'action
. This inhibition prevents the final step in gastric acid production, leading to a significant reduction in stomach acid levels. The compound binds covalently to cysteine residues on the proton pump, rendering it inactive and thereby reducing acid secretion .
Comparaison Avec Des Composés Similaires
Rabeprazole Sodium is part of the proton pump inhibitor class of drugs, which includes other compounds such as omeprazole, lansoprazole, and esomeprazole . Compared to these similar compounds, Rabeprazole Sodium has a faster onset of action and a longer duration of effect, making it particularly effective for rapid symptom relief and sustained acid suppression .
List of Similar Compounds
- Omeprazole
- Lansoprazole
- Esomeprazole
- Pantoprazole
- Dexlansoprazole
Rabeprazole Sodium’s unique chemical structure and pharmacokinetic properties contribute to its distinct advantages in treating acid-related disorders .
Propriétés
Formule moléculaire |
C18H22N3NaO3S |
|---|---|
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1,2-dihydrobenzimidazol-3-ide |
InChI |
InChI=1S/C18H22N3O3S.Na/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18;/h3-4,6-9,18,20H,5,10-12H2,1-2H3;/q-1;+1 |
Clé InChI |
TTWOKBVPPYBFRZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CN=C1CS(=O)C2NC3=CC=CC=C3[N-]2)OCCCOC.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B14801925.png)

![N-(4-ethoxyphenyl)-4-{2-[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]hydrazinyl}-4-oxobutanamide](/img/structure/B14801930.png)


![[3,4,5-Triacetyloxy-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B14801950.png)
![2-{[(2-Bromo-4-ethylphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B14801954.png)

![Cobalt(2+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene](/img/structure/B14801966.png)



![(2E)-N-({2-[(4-chloro-2-methylphenoxy)acetyl]hydrazinyl}carbonothioyl)-3-(furan-2-yl)prop-2-enamide](/img/structure/B14802003.png)
![{4-[(1-Naphthyl)vinyl]phenyl}di-p-tolylamine](/img/structure/B14802004.png)
